

Spectroscopic Analysis of 2-Phenoxyphenethylamine: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenoxyphenethylamine

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-phenoxyphenethylamine**. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected data presentation, detailed experimental protocols for acquiring such data, and a generalized workflow for spectroscopic analysis. To serve as a valuable reference, spectroscopic data for the structurally related compound, 2-phenylethylamine, is provided as an illustrative example.

Data Presentation

The following tables are structured to summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **2-phenoxyphenethylamine**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available				

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
Data not available	

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
Data not available		

MS (Mass Spectrometry) Data

m/z Ratio	Relative Intensity (%)	Assignment
Data not available		

Illustrative Spectroscopic Data: 2-Phenylethylamine

For reference, the following tables present the known spectroscopic data for the related compound, 2-phenylethylamine.

¹H NMR Data for 2-Phenylethylamine

Solvent: CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.35 - 7.15	m	5H	-	Ar-H
2.98	t	2H	6.8	Ar-CH ₂ -CH ₂ -NH ₂
2.75	t	2H	6.8	Ar-CH ₂ -CH ₂ -NH ₂
1.15	s	2H	-	-NH ₂

¹³C NMR Data for 2-Phenylethylamine

Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
139.9	Ar-C (quaternary)
128.4	Ar-CH
128.3	Ar-CH
126.1	Ar-CH
43.6	Ar-CH ₂ -CH ₂ -NH ₂
39.2	Ar-CH ₂ -CH ₂ -NH ₂

IR Spectroscopy Data for 2-Phenylethylamine

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3360, 3290	Medium	N-H stretch (primary amine)
3080, 3060, 3020	Medium	C-H stretch (aromatic)
2920, 2850	Medium	C-H stretch (aliphatic)
1600, 1495, 1450	Medium to Strong	C=C stretch (aromatic ring)
1585	Medium	N-H bend (amine)
750, 700	Strong	C-H bend (out-of-plane, monosubstituted benzene)

MS (Mass Spectrometry) Data for 2-Phenylethylamine

m/z Ratio	Relative Intensity (%)	Assignment
121	10	[M] ⁺ (Molecular Ion)
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
30	50	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid compound or 10-20 µL of a liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.^[1] The choice of solvent is critical to avoid obscuring the analyte's signals.^[1]
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument consists of a powerful magnet, a radiofrequency transmitter, and a detector.^[2]

- **Data Acquisition:** The sample is placed in a strong magnetic field.[3] A radiofrequency pulse is applied to excite the atomic nuclei (^1H or ^{13}C).[2] As the nuclei relax, they emit radiofrequency signals that are detected.[3] The resulting free induction decay (FID) is a time-domain signal.
- **Data Processing:** A Fourier transform is applied to the FID to convert it into a frequency-domain spectrum, which shows the chemical shifts of the different nuclei.[2] The spectrum is then phased, baseline-corrected, and referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

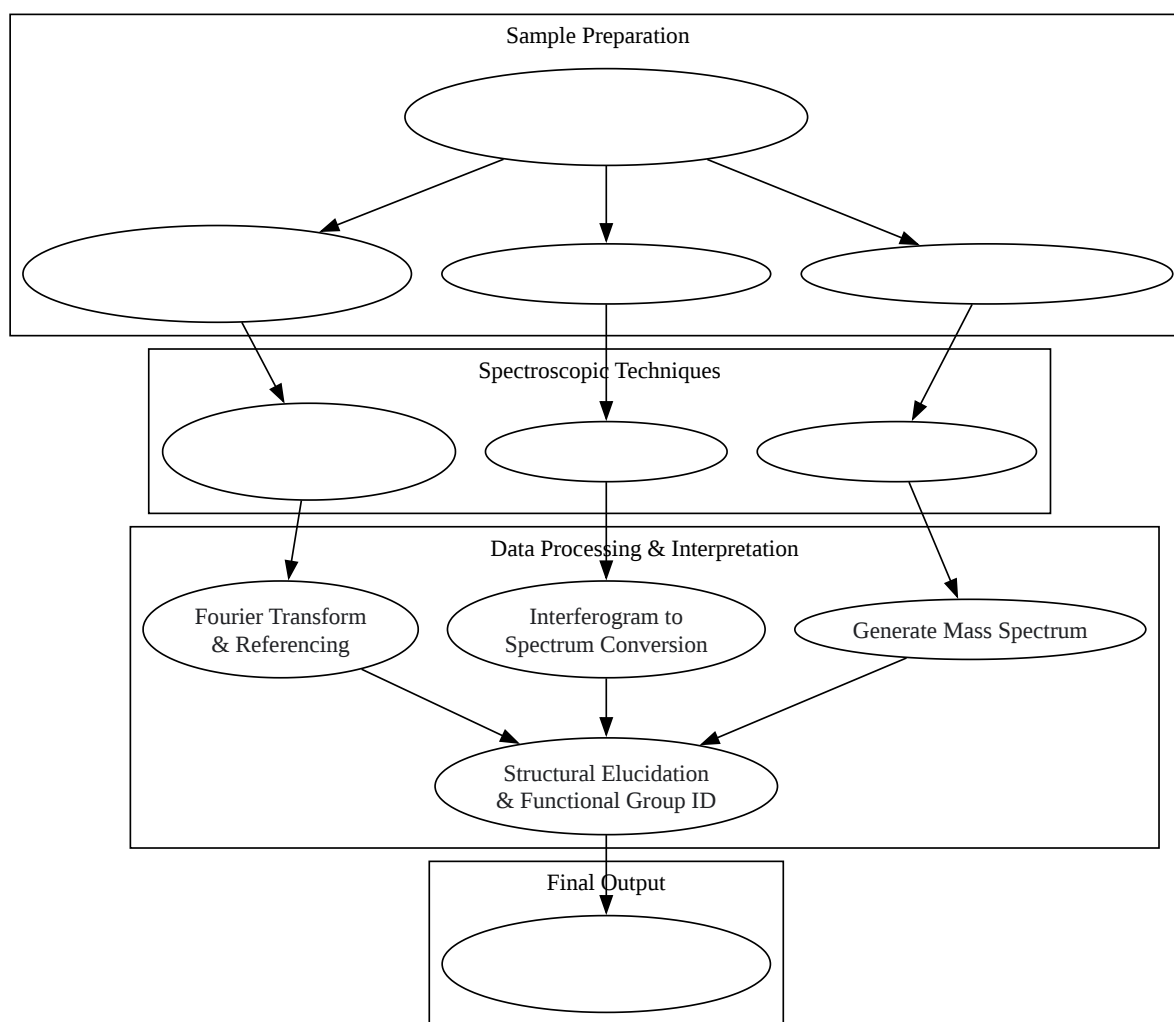
- **Sample Preparation:**
 - **For Solids (Attenuated Total Reflectance - ATR):** A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good contact.
 - **For Liquids:** A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrument Setup:** The sample is placed in the path of the IR beam in an FTIR (Fourier Transform Infrared) spectrometer.[4]
- **Data Acquisition:** Infrared radiation is passed through the sample.[5] The molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds.[4][5] The transmitted light is measured by a detector.
- **Data Processing:** The instrument records an interferogram, which is then mathematically converted into a spectrum of percent transmittance versus wavenumber (cm^{-1}).[4]

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer in various ways, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6] For direct analysis, a small amount of the sample is introduced into the ion source.

- Ionization: The sample molecules are ionized. A common method for organic molecules is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (M^+).^[7]
- Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z ratio.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, and other peaks represent fragments of the molecule.^[7]

Visualizations



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